N-Acetyl-N-methylcarbamoylhydroxylamine
Description
N-Acetyl-N-methylcarbamoylhydroxylamine is a hydroxylamine derivative featuring an acetyl group (CH₃CO-) and a methylcarbamoyl group (CH₃NHCO-) attached to the nitrogen of hydroxylamine (NH₂OH). Applications may include pharmaceutical intermediates or agrochemical precursors, though specific uses require further validation.
Properties
CAS No. |
106807-80-1 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
N-hydroxy-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)6(9)4(8)5-2/h9H,1-2H3,(H,5,8) |
InChI Key |
JRXWFZKATVMRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-methylcarbamoylhydroxylamine typically involves the reaction of hydroxylamine with acetic anhydride and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
- Reacting hydroxylamine with acetic anhydride to form N-acetylhydroxylamine.
- Introducing methyl isocyanate to the reaction mixture to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-N-methylcarbamoylhydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but may involve catalysts and specific solvents.
Major Products:
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-Acetyl-N-methylcarbamoylhydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-N-methylcarbamoylhydroxylamine involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Participating in redox reactions: Affecting cellular redox balance and oxidative stress responses.
Forming reactive intermediates: Interacting with nucleophiles or electrophiles in biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-Acetyl-N-methylcarbamoylhydroxylamine and related compounds:
Key Comparisons
Stability :
- 2-Cyano-N-[(methylamino)carbonyl]acetamide shares a carbamoyl group but includes a cyano substituent, which may increase electrophilicity and pesticidal activity.
Applications :
- Simple hydroxylamines (e.g., N,N-Dimethylhydroxylamine ) are used in industrial redox reactions, whereas carbamoyl derivatives (e.g., Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate ) are common in agrochemicals.
- This compound’s acetyl group may position it as a prodrug candidate, enabling controlled release in pharmaceuticals.
Research Findings and Challenges
- Toxicity: Limited data exist for carbamoyl-hydroxylamine derivatives. For example, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological studies , highlighting a research gap for the target compound.
- Industrial Relevance : Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate demonstrates the commercial viability of carbamoyl derivatives, supporting exploration of this compound in similar sectors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
